molecular formula C10H18O3S B12520425 Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate CAS No. 659727-37-4

Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate

Cat. No.: B12520425
CAS No.: 659727-37-4
M. Wt: 218.32 g/mol
InChI Key: WBBWHSNUNBBAIQ-IENPIDJESA-N
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Description

Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate is an organic compound with a unique structure that combines a cyclohexyl ring, a hydroxy group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate typically involves the esterification of 2-hydroxycyclohexylthiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or acetone to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-hydroxycyclohexyl)acetate
  • Cyclohexyl acetate
  • Ethyl bromoacetate

Uniqueness

Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate is unique due to the presence of both a hydroxy group and a sulfanyl acetate moiety. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

659727-37-4

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

ethyl 2-[(2S)-2-hydroxycyclohexyl]sulfanylacetate

InChI

InChI=1S/C10H18O3S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h8-9,11H,2-7H2,1H3/t8-,9?/m0/s1

InChI Key

WBBWHSNUNBBAIQ-IENPIDJESA-N

Isomeric SMILES

CCOC(=O)CSC1CCCC[C@@H]1O

Canonical SMILES

CCOC(=O)CSC1CCCCC1O

Origin of Product

United States

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